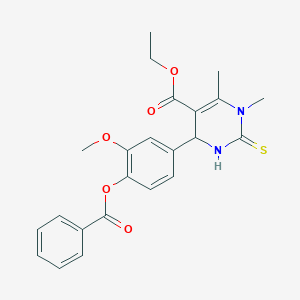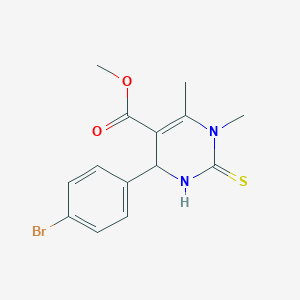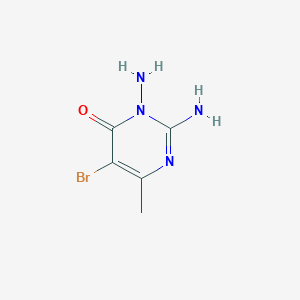![molecular formula C26H25NO3S B383223 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine CAS No. 385786-39-0](/img/structure/B383223.png)
7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine, also known as TBN or TBN-9, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. TBN-9 is a member of the benzothiazepine family of compounds, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
The TMP group has been identified as a critical pharmacophore in the development of anti-cancer agents. Compounds containing TMP have shown to effectively inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . The benzothiazepine ring system, often found in cardiovascular drugs, could be repurposed for cancer treatment due to its ability to interact with biological targets.
Anti-Fungal and Anti-Bacterial Properties
Research indicates that TMP-bearing compounds possess significant anti-fungal and anti-bacterial properties . This includes activity against challenging pathogens like Helicobacter pylori and Mycobacterium tuberculosis , suggesting potential applications in treating infectious diseases.
Antiviral Potential
The TMP moiety has been associated with antiviral activity against viruses such as HIV, hepatitis C, and influenza . The structural complexity of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine could be explored for its potential to inhibit viral replication or entry into host cells.
Anti-Parasitic Effects
Compounds with the TMP pharmacophore have demonstrated efficacy against parasitic infections caused by organisms like Leishmania , Malaria , and Trypanosoma . The benzothiazepine core could enhance these properties, offering a new avenue for anti-parasitic drug development.
Neuroprotective Applications
The TMP group has been linked to anti-Alzheimer and anti-depressant effects . The combination with benzothiazepine could lead to novel treatments for neurodegenerative diseases and mood disorders.
Cardiovascular Research
Benzothiazepines are well-known for their role in cardiovascular drugs, particularly as calcium channel blockers . The unique structure of this compound could be investigated for new cardiovascular therapies, potentially offering benefits over existing medications.
Anti-Inflammatory Activity
There is evidence to suggest that TMP-containing compounds can exhibit anti-inflammatory properties . This, coupled with the benzothiazepine structure, might lead to new treatments for chronic inflammatory conditions.
Migraine Relief
The anti-migraine properties of TMP compounds provide another potential application for this molecule . Research into how the benzothiazepine ring affects this activity could result in a novel class of migraine medications.
Wirkmechanismus
Target of Action
The compound 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a complex molecule that contains a Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
The TMP group’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . Similarly, the inhibition of Hsp90 can affect the protein folding process and the stability of several proteins involved in cell growth and survival .
Pharmacokinetics
The tmp group is known to be a part of several therapeutically interesting drugs, suggesting that it may have favorable drug-like properties .
Result of Action
The result of the compound’s action is multi-faceted due to its interaction with multiple targets. It has shown notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus , hepatitis C virus , and influenza virus .
Eigenschaften
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBAAQACVTYSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-(4-chlorophenyl)-5-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B383150.png)


![ethyl 2-[({[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383154.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383155.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383157.png)
![ethyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383159.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B383161.png)